molecular formula C12H16O3 B1290803 Ethyl 3-(benzyloxy)propanoate CAS No. 127113-02-4

Ethyl 3-(benzyloxy)propanoate

Cat. No.: B1290803
CAS No.: 127113-02-4
M. Wt: 208.25 g/mol
InChI Key: LVOWOUOVYMJIQJ-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)propanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Sulfonyl Esters : Ethyl 3-(benzyloxy)propanoate serves as a precursor in synthesizing various sulfonyl esters, including (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, highlighting its utility in ester and ether syntheses (Enders, Berg, & Jandeleit, 2003).
  • Formation of Thiazolidin-4-ones : It reacts with 4-(furan-2-ylmethyl)thiosemicarbazones to form thiazolidin-4-ones, indicating its involvement in the synthesis of compounds with potential antimicrobial properties (Цялковский et al., 2005).

Role in Pharmaceutical Research

  • Intermediate in Drug Synthesis : this compound is employed as an intermediate in the synthesis of various pharmaceutical compounds, such as Dabigatran etexilate tetrahydrate, highlighting its importance in the development of new drugs (Liu et al., 2012).
  • Precursor for N-substituted Quinolines : It serves as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, which are important for developing new medicinal compounds (Thakur, Sharma, & Das, 2015).

Biofuel and Green Chemistry

  • Biofuel Research : This compound plays a role in the study of biofuels, where its decomposition and thermochemistry are explored to understand the behavior of biofuel components (El‐Nahas et al., 2007).
  • Sustainable Alternatives in Material Science : Its derivatives, like phloretic acid, are used in green chemistry for developing sustainable alternatives to conventional materials, proving its significance in eco-friendly applications (Trejo-Machin et al., 2017).

Agricultural Applications

  • Herbicide Decomposition : this compound is studied in the context of herbicide hydrolysis, providing insights into the environmental fate and toxicity of agricultural chemicals (Lin et al., 2007).

Enzymatic Studies

  • Enzymatic Bioreduction : It is used in the study of enzymatic bioreduction processes, showcasing its role in exploring biological transformations and enzyme mechanisms (Ren et al., 2019).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(benzyloxy)propanoate is not available in the retrieved sources, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, structure, and reactions of this compound . These papers could be further analyzed for more detailed information.

Properties

IUPAC Name

ethyl 3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOWOUOVYMJIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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